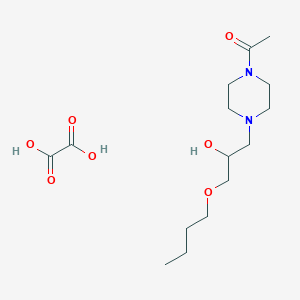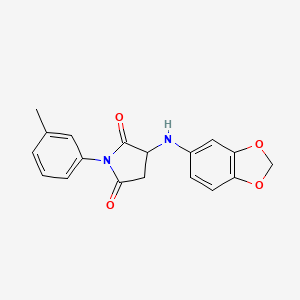![molecular formula C14H16N4OS2 B5311418 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5311418.png)
2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is a compound that has been of interest to scientific researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide have been studied in various experimental models. In vitro studies have shown that the compound has antimicrobial and antifungal activity against a range of microorganisms. In vivo studies have demonstrated that the compound has anticancer activity in animal models. However, the exact biochemical and physiological effects of the compound are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide in lab experiments is its potential as a broad-spectrum antimicrobial and antifungal agent. This makes it useful for studying the effects of such agents on various microorganisms. However, a limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide. One direction is to further investigate its mechanism of action in order to better understand its biochemical and physiological effects. Another direction is to study its potential as a pesticide in agriculture. Additionally, the compound could be studied for its potential as a starting material for the synthesis of new materials. Finally, further studies could be conducted to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide involves the reaction of 2-cyclopropylacetylthiophene with allyl isothiocyanate and sodium azide, followed by the addition of propargyl bromide and copper(I) iodide. The resulting compound is then treated with acetic anhydride and triethylamine, leading to the formation of the final product. This synthesis method has been reported in various research papers and has been found to be effective in producing the desired compound.
Scientific Research Applications
2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to have antimicrobial, antifungal, and anticancer properties. In agriculture, it has been studied for its potential as a pesticide. In materials science, it has been investigated for its use in the synthesis of new materials.
properties
IUPAC Name |
N-cyclopropyl-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-2-7-18-13(11-4-3-8-20-11)16-17-14(18)21-9-12(19)15-10-5-6-10/h2-4,8,10H,1,5-7,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECURPOCVAZOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)

![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)

![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)
![butyl 4-{2,5-dioxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5311419.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)